molecular formula C17H19NO3 B14860327 (1R,2S)-2-phenylcyclopropanamine 2-hydroxy-2-phenylacetate

(1R,2S)-2-phenylcyclopropanamine 2-hydroxy-2-phenylacetate

Cat. No.: B14860327
M. Wt: 285.34 g/mol
InChI Key: YWUYZEXLHKNJQT-OULXEKPRSA-N
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Description

(1R,2S)-2-phenylcyclopropanamine 2-hydroxy-2-phenylacetate is an organic compound that belongs to the class of aralkylamines. This compound is characterized by the presence of a cyclopropane ring substituted with a phenyl group and an amine group, along with a phenylacetate moiety. It is a chiral molecule with specific stereochemistry, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-phenylcyclopropanamine 2-hydroxy-2-phenylacetate typically involves the cyclization of a suitable precursor. One common method is the cyclization of the side chain of amphetamine, which involves the formation of a propylamine structure . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions. The process would be designed to maximize yield and purity while minimizing the production of unwanted by-products. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-phenylcyclopropanamine 2-hydroxy-2-phenylacetate can undergo various chemical reactions, including:

    Reduction: Reduction reactions may involve the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the amine or phenyl groups, where one functional group is replaced by another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives with altered stereochemistry.

Scientific Research Applications

(1R,2S)-2-phenylcyclopropanamine 2-hydroxy-2-phenylacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2S)-2-phenylcyclopropanamine 2-hydroxy-2-phenylacetate involves its interaction with specific molecular targets. As a monoamine oxidase inhibitor, it affects the breakdown of neurotransmitters such as serotonin and dopamine, leading to increased levels of these chemicals in the brain . This action is mediated through the inhibition of the enzyme monoamine oxidase, which is responsible for the degradation of monoamines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2S)-2-phenylcyclopropanamine 2-hydroxy-2-phenylacetate is unique due to its specific stereochemistry and combination of functional groups. This uniqueness makes it valuable for studying stereochemical effects in chemical reactions and biological interactions.

Properties

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

2-hydroxy-2-phenylacetic acid;(1R,2S)-2-phenylcyclopropan-1-amine

InChI

InChI=1S/C9H11N.C8H8O3/c10-9-6-8(9)7-4-2-1-3-5-7;9-7(8(10)11)6-4-2-1-3-5-6/h1-5,8-9H,6,10H2;1-5,7,9H,(H,10,11)/t8-,9+;/m0./s1

InChI Key

YWUYZEXLHKNJQT-OULXEKPRSA-N

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CC=CC=C2.C1=CC=C(C=C1)C(C(=O)O)O

Canonical SMILES

C1C(C1N)C2=CC=CC=C2.C1=CC=C(C=C1)C(C(=O)O)O

Origin of Product

United States

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